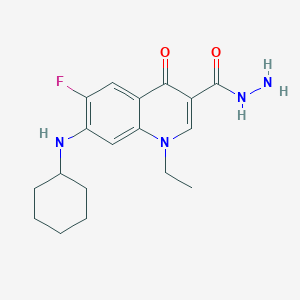

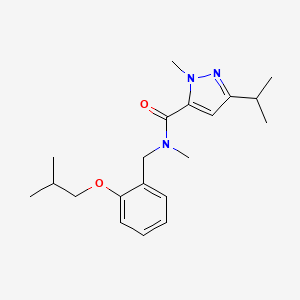

![molecular formula C14H16N2O2S B5514318 vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5514318.png)

vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vinyl acetate and its derivatives are significant in the field of organic chemistry due to their applications in polymer synthesis and as intermediates in the synthesis of various organic compounds. These compounds are particularly interesting for their reactivity and the potential to introduce functionality into polymers or other molecular frameworks.

Synthesis Analysis

The synthesis of complex vinyl derivatives often involves multi-step reactions that introduce various functional groups to the vinyl backbone. For example, one approach to synthesizing a central pyridine skeleton, related to vinyl acetate derivatives, employs a stepwise method involving the conversion of groups through reactions like the Hantzsch and Shioiri methods, followed by coupling reactions and group transformations (Okumura et al., 1998).

Molecular Structure Analysis

The molecular structure of vinyl acetate derivatives can be analyzed through various spectroscopic methods like NMR, IR, and X-ray crystallography. These analyses reveal the planarity, stereochemistry, and substituent effects on the core structure, which are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions and Properties

Vinyl acetate and its derivatives undergo a range of chemical reactions, including polymerization, copolymerization with other monomers, and reactions with nucleophiles. For instance, copolymerization of vinyl acetate with ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates has been studied to understand the thermal behavior and decomposition of the resulting copolymers, which are influenced by the substituents on the ring (Wojdyla et al., 2022).

Wissenschaftliche Forschungsanwendungen

Convenient Synthesis of Macrocyclic Antibiotics

Researchers have demonstrated a stepwise method to convert 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a derivative useful for the total synthesis of GE 2270 A, a macrocyclic antibiotic. This method, which involves converting the 3-cyano and 6-dimethoxymethyl groups into 2-thiazolyl groups and the 2-pyridone function into a 4-thiazolyl group, highlights the potential of pyridinyl-based compounds in antibiotic synthesis (Okumura et al., 1998).

Polymerization Techniques

The photocatalyst-free and blue light-induced RAFT polymerization of vinyl acetate at ambient temperature is another application area. This process uses 2-(Ethoxycarbonothioyl)sulfanyl propanoate as an initiator and chain transfer agent, enabling the synthesis of poly(vinyl acetate) with well-regulated molecular weight and narrow molecular weight distribution. Such advancements in polymerization techniques could have implications for manufacturing processes in various industries (Ding et al., 2015).

Functional Polymers through Thiol-Ene Coupling

The development of functional polymers through thiol-ene coupling represents another application, where carbazole, dinitrobenzoate, phenol, pyridine, and 4-cyano-4‘-alkoxybiphenyl side groups were grafted onto polybutadiene. This process showcases the versatility of vinyl-based compounds in creating polymers with tailored properties for specific applications (David & Kornfield, 2008).

Catalysis and Copolymerizations

The reactions of vinyl acetate and vinyl trifluoroacetate with cationic diimine Pd(II) and Ni(II) alkyl complexes shed light on the complexities of copolymerizations of these monomers with ethylene. Understanding these reactions can help in designing more efficient catalysts and polymerization processes, contributing to the development of new materials (Williams et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethenyl 2-(3-cyano-5-ethyl-4,6-dimethylpyridin-2-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-5-11-9(3)12(7-15)14(16-10(11)4)19-8-13(17)18-6-2/h6H,2,5,8H2,1,3-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNFNVIRTBMTNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(N=C1C)SCC(=O)OC=C)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

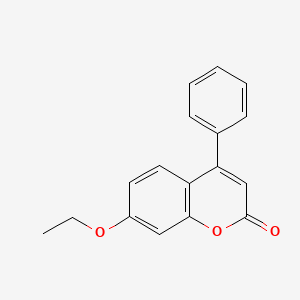

![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5514237.png)

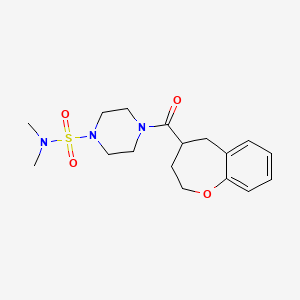

![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)

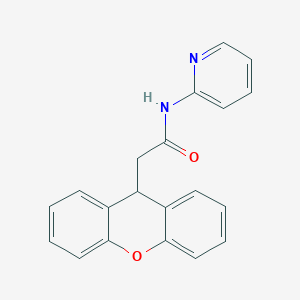

![3-(2-phenylpropyl)-8-(pyridazin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514259.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-(1H-imidazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514271.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5514292.png)

![N-[5-chloro-2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514305.png)

![1-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5514317.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[5-(methoxymethyl)-2-furoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514327.png)